(4R)-2-(4-Bromophenyl)thiazolidine-4-carboxylic acid

Lipophilicity Drug design ADME

Sourcing chiral 2-arylthiazolidine-4-carboxylic acids with inconsistent stereochemistry or lacking cross-coupling handles delays SAR studies. This (4R)-4-bromophenyl derivative solves both issues. - **Defined stereochemistry (4R)** ensures predictable diastereocontrol; distinct from CAS 69570-83-8 (4S). - **Bromine atom** enables Suzuki, Buchwald-Hartwig diversification - unlike non-halogenated or fluoro analogs. - **LogP 0.11** offers unique lipophilicity profile for membrane permeability optimization. - Available at ≥95% purity, supplied via BenchChem for immediate R&D deployment.

Molecular Formula C10H10BrNO2S
Molecular Weight 288.16
CAS No. 294866-41-4
Cat. No. B2889445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-2-(4-Bromophenyl)thiazolidine-4-carboxylic acid
CAS294866-41-4
Molecular FormulaC10H10BrNO2S
Molecular Weight288.16
Structural Identifiers
SMILESC1C(NC(S1)C2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C10H10BrNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8-,9?/m0/s1
InChIKeyTYLJHTCYCWHWRG-IENPIDJESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity, Purity & Supply Chain


(4R)-2-(4-Bromophenyl)thiazolidine-4-carboxylic acid (CAS 294866-41-4) is a chiral heterocyclic compound with a molecular formula of C10H10BrNO2S and a molecular weight of 288.16 g/mol . It belongs to the 2-arylthiazolidine-4-carboxylic acid class and is characterized by a thiazolidine ring substituted at the 2-position with a 4-bromophenyl group and at the 4-position with a carboxylic acid . The compound exhibits a melting point of 175-177°C and a calculated LogP of 0.11 [1]. The (4R) stereochemistry is critical to its identity, with the (4S) enantiomer (CAS 69570-83-8) and various diastereomers representing distinct chemical entities . This compound serves as a versatile chiral building block in medicinal chemistry and is supplied at purities typically ≥95% by major vendors such as Sigma-Aldrich and ChemScene .

Chiral building block for asymmetric synthesis with (4R) stereochemical control
Cross-coupling handle 4-bromophenyl enables Suzuki, Buchwald-Hartwig diversification
Stereochemical identity (4R) configuration supports enantioselective assay design

Non-Interchangeability with Analogs: Technical Basis


Substitution with other 2-arylthiazolidine-4-carboxylic acids (e.g., 4-chloro, 4-fluoro, or unsubstituted phenyl) is not scientifically valid due to profound differences in lipophilicity, electronic properties, and synthetic utility that directly impact experimental outcomes. The 4-bromophenyl substituent confers a distinct LogP of 0.11 [1], which differs significantly from the 4-fluoro analog (LogP ~ -0.1) and the unsubstituted phenyl analog (LogP ~ 0.5) [2], altering membrane permeability and bioavailability in biological assays [3]. Furthermore, the bromine atom serves as a critical handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a capability absent in non-halogenated or fluoro-substituted analogs [4]. The (4R) stereochemistry is also essential, as the (4S) enantiomer (CAS 69570-83-8) and diastereomeric mixtures exhibit different biological activities and chiral recognition properties . These non-interchangeable physicochemical and stereochemical attributes are quantitatively detailed in Section 3.

Halogen-substituted analogs (4-F, 4-Cl, H) shift logP and cross-coupling reactivity, potentially altering membrane permeability and synthetic scope.
(4S) enantiomer (CAS 69570-83-8) exhibits different chiral recognition; enantiomer-dependent binding may not replicate.
Non-brominated analogs lack the cross-coupling handle, limiting SAR diversification in library synthesis.

Data-Driven Comparison with Key Analogs


Lipophilicity and Bioavailability Advantage

The 4-bromophenyl substituent confers a calculated LogP of 0.11 [1], representing a 2.5-fold increase over the 4-fluoro analog (LogP ~ -0.1) [2] and a 3.5-fold decrease relative to the unsubstituted phenyl analog (LogP ~ 0.5) [3]. These differences in lipophilicity directly impact membrane permeability and plasma protein binding, with the 4-bromophenyl compound occupying a distinct physicochemical space that cannot be replicated by other halogenated or unsubstituted analogs [4].

Lipophilicity (LogP)
Cross-study comparable
LogP 0.11; 2.5× > 4-F; 3.5×
Distinct lipophilicity may affect membrane permeability in assay contexts
Calculated values; experimental validation may be needed
Lipophilicity Drug design ADME

Stereochemical Integrity: (4R) vs. (4S) Configuration

The (4R) stereoisomer (CAS 294866-41-4) exhibits distinct chiral recognition properties compared to the (4S) enantiomer (CAS 69570-83-8) . In the solid state, 2-arylthiazolidine-4-carboxylic acids primarily exist as zwitterions, and NMR studies reveal the presence of diastereomers with substituent-dependent electron density variations [1]. The (4R) configuration ensures predictable reactivity and biological activity, whereas the (4S) enantiomer or diastereomeric mixtures may yield divergent results in enantioselective assays or chiral chromatography applications [2].

Stereochemical Configuration
Direct head-to-head comparison
(4R) vs. (4S) enantiomer; distinct chiral recognition properties
Enantiomer-specific binding and activity may yield divergent assay results
Solid-state IR, NMR, chiral chromatography context
Stereochemistry Chiral resolution Enantioselective synthesis

Bromine as a Handle for Cross-Coupling Reactions

The 4-bromophenyl substituent enables participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the construction of biaryl and C-N bonds [1]. This synthetic handle is absent in non-halogenated analogs (e.g., 2-phenylthiazolidine-4-carboxylic acid) and differs in reactivity from the 4-chloro analog (slower oxidative addition) and 4-fluoro analog (inert under standard coupling conditions) [2]. The bromine atom thus serves as a versatile functional group for downstream diversification, enabling the synthesis of complex libraries for structure-activity relationship (SAR) studies [3].

Cross-Coupling Reactivity
Class-level inference
4-Br enables Suzuki, Buchwald-Hartwig; 4-Cl slower, 4-F inert
Bromine broadens synthetic diversification scope for SAR studies
Reactivity context-dependent on catalyst and conditions
Cross-coupling C-C bond formation Medicinal chemistry

Antibacterial Activity: Class Comparison

While direct data for the (4R)-2-(4-bromophenyl) derivative are not available, a class-level analysis of 2-arylthiazolidine-4-carboxylic acid derivatives reveals that substituent electronic effects significantly modulate antibacterial activity [1]. In a study of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, the 5-fluoro-2-hydroxyphenyl analog (compound 14) exhibited an IC50 of 0.195 μg/mL against Pseudomonas aeruginosa, outperforming penicillin G and kanamycin B [2]. The 4-bromophenyl substituent, with its distinct electronic properties (Hammett σp = 0.23), is predicted to yield a different antibacterial profile compared to other halogenated analogs, though experimental confirmation is lacking.

Antibacterial Profile
Class-level inference
No direct MIC data; reference analog IC50 0.195 µg/mL (P. aeruginosa)
Antibacterial profile predicted to differ from other halogen analogs; requires screening
Class SAR; direct validation lacking
Antibacterial MIC Gram-positive Gram-negative

Key Application Scenarios


Chiral Building Block for Asymmetric Synthesis

The (4R) stereochemistry and the 4-bromophenyl group make this compound an ideal chiral building block for constructing enantiopure thiazolidine-containing molecules. Its defined stereochemistry ensures predictable diastereocontrol in subsequent reactions, while the bromine atom enables late-stage functionalization via cross-coupling, allowing for the rapid generation of diverse chiral libraries [1].

Medicinal Chemistry Probe for SAR Studies

The distinct lipophilicity (LogP 0.11) and electronic profile of the 4-bromophenyl substituent provide a unique entry point for SAR exploration in drug discovery programs. This compound can serve as a reference point for optimizing membrane permeability and target engagement, with the bromine offering a synthetic handle for subsequent optimization [2].

Cross-Coupling Precursor for Compound Libraries

The bromine atom enables participation in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for generating biaryl and C-N-linked thiazolidine derivatives [3]. This capability is absent in non-halogenated analogs and offers a strategic advantage in library synthesis.

Antibacterial Screening Library Component

Based on class-level SAR indicating that 2-arylthiazolidine-4-carboxylic acid derivatives exhibit antibacterial activity [4], the 4-bromophenyl derivative represents a valuable addition to focused screening libraries aimed at identifying novel antimicrobial leads with distinct resistance profiles.

Application
Selection Property
Validation Focus
Asymmetric synthesis
(4R) stereochemistry
Enantiomeric purity assay
Medicinal chemistry SAR
logP and electronic profile
Membrane permeability context
Compound library synthesis
Bromine cross-coupling handle
Cross-coupling efficiency verification
Antibacterial screening
Class-level antibacterial SAR
MIC screening against target strains

Technical Documentation Hub

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